1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea
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Overview
Description
1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a 2,4-dichlorophenyl group and a phenylurea moiety
Preparation Methods
The synthesis of 1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dichlorophenyl group: This step involves the halogenation of the furan ring using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents.
Formation of the phenylurea moiety: The phenylurea group is introduced through the reaction of aniline with phosgene or its derivatives, followed by coupling with the furan derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.
Receptor binding: The compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
These interactions are influenced by the compound’s structural features, such as the presence of the furan ring and the dichlorophenyl group, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea can be compared with other similar compounds, such as:
2-bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethan-1-one: This compound shares the furan and dichlorophenyl moieties but differs in its functional groups, leading to distinct chemical and biological properties.
6-[5-(2,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride: Another related compound with a furan ring and dichlorophenyl group, but with different applications and mechanisms of action.
Properties
IUPAC Name |
1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-12-6-8-15(16(20)10-12)17-9-7-14(25-17)11-21-23-18(24)22-13-4-2-1-3-5-13/h1-11H,(H2,22,23,24)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDHRCVFPRFRFJ-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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